1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one 1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775863
InChI: InChI=1S/C21H22N8O2/c1-3-27-10-15(17(30)14-5-4-13(2)26-19(14)27)21(31)29-8-6-28(7-9-29)20-16-18(23-11-22-16)24-12-25-20/h4-5,10-12H,3,6-9H2,1-2H3,(H,22,23,24,25)
SMILES:
Molecular Formula: C21H22N8O2
Molecular Weight: 418.5 g/mol

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one

CAS No.:

Cat. No.: VC14775863

Molecular Formula: C21H22N8O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one -

Specification

Molecular Formula C21H22N8O2
Molecular Weight 418.5 g/mol
IUPAC Name 1-ethyl-7-methyl-3-[4-(7H-purin-6-yl)piperazine-1-carbonyl]-1,8-naphthyridin-4-one
Standard InChI InChI=1S/C21H22N8O2/c1-3-27-10-15(17(30)14-5-4-13(2)26-19(14)27)21(31)29-8-6-28(7-9-29)20-16-18(23-11-22-16)24-12-25-20/h4-5,10-12H,3,6-9H2,1-2H3,(H,22,23,24,25)
Standard InChI Key IEFKTMPWFNEVGZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Introduction

Overview of the Compound

1-Ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound belonging to the naphthyridine derivatives family. These compounds are characterized by their fused aromatic rings containing nitrogen atoms. The structure includes three key motifs:

  • A naphthyridine core, which is central to its pharmacological properties.

  • A purine moiety, known for its role in nucleic acid interactions.

  • A piperazine substituent, which enhances biological activity and receptor binding.

This compound has gained attention in medicinal chemistry due to its potential applications in targeting specific receptors and enzymes involved in cellular signaling and immune responses.

Structural Characteristics

The molecular structure of the compound is as follows:

  • Molecular Formula: C18H20N8O2

  • Molecular Weight: Approximately 342.41 g/mol

  • Functional Groups:

    • Naphthyridine core

    • Carbonyl group

    • Purine ring

    • Piperazine substituent

These structural features allow the compound to participate in diverse biological and chemical reactions, making it a versatile candidate for drug development.

Synthesis Methodologies

The synthesis of this compound involves multi-step organic reactions, often requiring precise control of conditions such as temperature, solvents, and catalysts:

  • Key Steps:

    • Formation of the naphthyridine core.

    • Introduction of the purine moiety via coupling reactions.

    • Attachment of the piperazine group through amide bond formation.

  • Optimization:

    • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and verify product purity.

  • Challenges:

    • Achieving high yields with minimal by-products.

    • Ensuring structural integrity during complex reaction sequences.

Biological Activity and Mechanism of Action

Biological Targets:
The compound interacts with specific enzymes and receptors, including:

  • Diacylglycerol kinases (DGKs): Involved in cellular signaling pathways.

  • T-cell activation pathways: Potential immunomodulatory effects.

Mechanism of Action:
The compound's purine moiety enhances its binding affinity to nucleic acid-related targets, while the piperazine group contributes to receptor modulation. Research suggests that it may inhibit DGKs or modulate T-cell activation, influencing immune responses and cellular signaling.

Applications in Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

  • Immunomodulation: Potential as a T-cell activator for immune-related disorders.

  • Antimalarial Activity: Structural analogs of naphthyridines have been identified as inhibitors of Plasmodium falciparum phosphatidylinositol-4 kinase (PI4K) and hemozoin formation, suggesting similar potential for this compound .

  • Antitumor Properties: The naphthyridine core has been associated with anticancer activity due to its ability to modulate DNA-interacting enzymes .

Comparative Data Table

PropertyValue/Feature
Molecular Weight~342.41 g/mol
Functional GroupsNaphthyridine core, purine moiety, piperazine substituent
Pharmacological TargetsDiacylglycerol kinases, T-cell receptors
Potential ApplicationsImmunomodulation, antimalarial activity, anticancer therapy
Analytical Techniques for CharacterizationHPLC, NMR spectroscopy, mass spectrometry

Research Findings and Future Directions

Recent studies highlight the following:

  • Structure–Activity Relationship (SAR):

    • Modifications at the purine or piperazine groups can enhance selectivity and reduce off-target effects .

  • Pharmacokinetics:

    • The compound demonstrates favorable absorption and distribution profiles in preliminary studies .

  • Future Research:

    • Further exploration of its immunomodulatory effects.

    • Development of derivatives targeting specific diseases such as malaria or cancer.

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